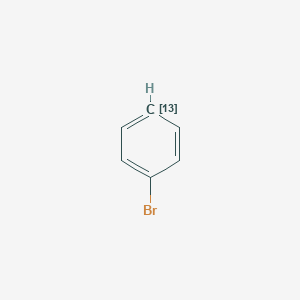

Bromobenzene-4-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bromo(413C)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=[13CH]1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736174 | |

| Record name | 1-Bromo(4-~13~C)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-23-9 | |

| Record name | 1-Bromo(4-~13~C)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight calculation for Bromobenzene-4-13C isotopologues

Precision Mass Spectrometry: Molecular Weight Calculation & Verification for Bromobenzene-4- C

Executive Summary

In quantitative bioanalysis and metabolic tracing, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for normalizing matrix effects. Bromobenzene-4-

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), relying on "average molecular weight" (157.01 g/mol ) is insufficient and leads to mass assignment errors. This guide provides the rigorous derivation of the exact monoisotopic masses for the two distinct isotopologues generated by the natural abundance of bromine (

Part 1: Isotopic Architecture & Constants

To calculate the precise molecular weight, we must deconstruct the molecule into its constituent isotopes. Bromobenzene-4-

Unlike standard organic molecules where the M+1 peak is minor (~1.1%), brominated compounds exhibit a characteristic 1:1 doublet due to the near-equal abundance of

Table 1: IUPAC/NIST Isotopic Constants

Data sourced from NIST Atomic Weights and Isotopic Compositions [1].

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) | Role in Calculation |

| Carbon | 12.00000 | 98.93 | Bulk Ring Structure (5 atoms) | |

| 13.00335 | 1.07 | Specific Label at C4 (1 atom) | ||

| Hydrogen | 1.00783 | 99.98 | Ring Protons (5 atoms) | |

| Bromine | 78.91834 | 50.69 | Isotopologue A (Lighter) | |

| 80.91629 | 49.31 | Isotopologue B (Heavier) |

Part 2: The Calculation Engine

We must calculate the mass for the two dominant species found in the mass spectrum.

The Core Carbon-Hydrogen Scaffold

First, calculate the mass of the phenyl ring fragment (

Derivation of Isotopologue A (containing Br)

This is the lighter of the two peaks, often designated as the "M" peak in this specific context (though technically M+1 relative to an unlabeled standard).

Derivation of Isotopologue B (containing Br)

This is the heavier peak, appearing +2 Da higher.

Summary of Target Masses for HRMS

| Isotopologue Species | Composition | Exact Mass (Da) | Relative Intensity |

| Target A | 156.9608 | ~100% | |

| Target B | 158.9588 | ~97.3% |

Critical Insight: Note that the mass difference is 1.99795 Da , not exactly 2.0. In high-resolution instruments (Orbitrap or FT-ICR), setting an extraction window of exactly 2.0 Da can lead to peak clipping. Use the precise values above.

Part 3: Verification Workflow & Quality Control

When synthesizing or purchasing Bromobenzene-4-

Experimental Protocol: HRMS Verification

-

Sample Prep: Dilute standard to 1 µg/mL in Methanol.

-

Ionization: APPI (Atmospheric Pressure Photoionization) or EI (Electron Impact) is preferred as Bromobenzene ionizes poorly in ESI+.

-

Detection: Acquire profile data in Full Scan mode (m/z 100–200).

-

Logic Check:

-

Check 1: Presence of doublet at 156.96/158.96.

-

Check 2: Absence of unlabeled doublet at 155.95/157.95 (indicates incomplete labeling).

-

Workflow Visualization

The following diagram illustrates the decision logic for validating the standard.

Figure 1: Logic flow for the mass spectrometric validation of Bromobenzene-4-

Part 4: Technical Nuances in Synthesis

While this guide focuses on calculation, understanding the synthesis origin aids in troubleshooting impurities.

The "4-

-

Mechanistic Note: If the synthesis route involves a symmetric intermediate (like a benzyne mechanism), the

C label could scramble to the meta position. -

Impact on Mass: Scrambling does not change the molecular weight (positional isomers have identical mass), but it does affect NMR spectra and metabolic tracing studies where the position of the carbon is relevant to the enzymatic pathway [2].

References

-

NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. Physical Measurement Laboratory. Available at: [Link]

-

IUPAC. Periodic Table of the Elements and Isotopic Abundances. International Union of Pure and Applied Chemistry. Available at: [Link]

-

PubChem. Bromine-79 Isotope Data. National Library of Medicine. Available at: [Link]

Technical Guide: Bromobenzene-4-13C in Metabolic Flux & Hepatotoxicity Profiling

Topic: Applications of Bromobenzene-4-13C in Metabolic Tracer Studies Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a high-fidelity stable isotope tracer designed to elucidate the metabolic fate of halogenated aromatics. Unlike radiolabeled analogs (

Introduction: The Strategic Value of the C4-Label

Bromobenzene is a canonical model for studying cytochrome P450-mediated bioactivation and glutathione (GSH) depletion. Its toxicity hinges on the metabolic divergence between the hepatotoxic 3,4-epoxide pathway and the benign 2,3-epoxide pathway.

The This compound isomer is specifically engineered to probe the para-position (C4), which is the primary site of attack for the toxic 3,4-epoxidation and subsequent GSH conjugation.

Key Advantages of the 4- C Label:

-

Site-Specific NMR Tracking: The C4 carbon undergoes a dramatic hybridization and chemical environment change (from aromatic C-H to C-O or C-S), resulting in significant chemical shift dispersion (

ppm) easily resolvable by -

Mass Spectral Tagging: The +1.003 Da mass shift, distinct from the natural

Br/ -

NIH Shift Elucidation: Tracking the C4 label enables confirmation of hydride migration (NIH shift) mechanisms during phenol formation.

Metabolic Pathways & Tracer Fate

Understanding the specific fate of the C4 atom is critical for experimental design.

The Bioactivation Pathway (Toxic)

-

Oxidation: CYP450 (primarily CYP2E1) oxidizes this compound at the 3,4-bond.

-

Intermediate: Formation of Bromobenzene-3,4-oxide-4-

C . -

Divergence:

-

Path A (Detoxification): Spontaneous rearrangement to 4-Bromophenol-4-

C (non-toxic). The C4 atom becomes bonded to the hydroxyl group ( -

Path B (Conjugation): Glutathione S-Transferase (GST) catalyzes the nucleophilic attack of GSH at the C4 position (or C3), forming the 3,4-dihydro-hydroxy-glutathionyl conjugate.

-

Path C (Toxicity): Covalent binding of the electrophilic epoxide to hepatic proteins (specifically cysteine residues) at the C4 position.

-

Visualization: C4-Specific Metabolic Fate

The following diagram illustrates the specific flow of the

Figure 1: Metabolic fate of this compound. The red node indicates the reactive intermediate where the C4 label is part of the epoxide ring.

Experimental Protocols

In Vivo Tracer Study (Rat Model)

Objective: Quantify the ratio of detoxification (mercapturates) vs. bioactivation.

Reagents:

-

This compound (>99% atom % 13C).

-

Vehicle: Corn oil or Polyethylene glycol (PEG-400).

Protocol:

-

Dosing: Administer this compound (e.g., 1-2 mmol/kg, i.p.) to fasted male Sprague-Dawley rats.

-

Metabolic Cage: House animals in metabolic cages to separate urine and feces.

-

Sampling:

-

Urine: Collect at 0-12h and 12-24h intervals over dry ice to prevent degradation.

-

Plasma: Collect via tail vein at 1, 2, 4, and 8 hours for PK profiling.

-

Tissue: At termination (24h), excise liver. Flash freeze in liquid nitrogen for protein binding analysis.

-

Sample Preparation for Analysis

A. Urine Analysis (

C-NMR)

Direct analysis of urine is possible due to the high concentration of metabolites.

-

Centrifuge urine (3000 x g, 10 min) to remove particulates.

-

Mix 500 µL urine with 100 µL D

O (buffer: phosphate, pH 7.4) containing DSS (internal standard). -

Transfer to 5mm NMR tube.

B. Liver Protein Binding (IRMS or Solid-State NMR)

-

Homogenize liver tissue in 0.1 M Tris-KCl buffer.

-

Precipitate proteins with 10% TCA (Trichloroacetic acid).

-

Wash pellet exhaustively with methanol/ether to remove unbound lipids and non-covalently bound metabolites.

-

Dry the protein pellet.

-

Analysis: Analyze the dried pellet via Isotope Ratio Mass Spectrometry (IRMS) to quantify total

C excess, serving as a direct proxy for covalent binding index (CBI).

Analytical Methodologies & Data Interpretation

C-NMR Spectroscopy

The power of this tracer lies in the chemical shift dispersion.

Instrument Parameters:

-

Frequency: >100 MHz for

C (400 MHz+ magnet). -

Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative integration) or standard proton-decoupled

C. -

Relaxation Delay: >5 seconds (ensure full relaxation of quaternary carbons).

Expected Chemical Shifts (Relative to TMS):

| Metabolite / Species | Functional Group at C4 | Approx. |

| This compound | C-H (Aromatic) | ~126 - 130 ppm |

| 4-Bromophenol-4-13C | C-OH (Phenolic) | ~150 - 158 ppm |

| 3,4-Dihydrodiol | C-OH (Aliphatic/Allylic) | ~70 - 75 ppm |

| Pre-mercapturic Acid | C-S (Thioether) | ~40 - 55 ppm |

Note: The shift from ~130 ppm (aromatic) to ~155 ppm (phenolic) is the primary marker for the rearrangement pathway.

LC-MS/MS Analysis

For lower abundance metabolites (e.g., in plasma), Mass Spectrometry is required.

Targeting Strategy:

-

Parent Ion: Look for the M+1 shift. Bromobenzene (C

H-

Natural:

156 ( -

Tracer:

157 (

-

-

Fragment Ions: In MS/MS, look for the retention of the

C label in the tropylium ion or phenyl cation fragments.-

Loss of Br (M - 79/81) yields the phenyl cation [C

H -

Tracer Fragment: [

C

-

Workflow Visualization

The following diagram outlines the complete analytical workflow for a this compound tracer study.

Figure 2: Experimental workflow from dosing to analytical readout.

Safety & Handling

-

Chemical Hazard: Bromobenzene is a hepatotoxin and irritant. Handle in a fume hood.

-

Isotope Cost: While stable,

C-labeled compounds are high-value. Use micro-scale techniques where possible to conserve material. -

Waste Disposal: Segregate halogenated waste. Note that biological samples containing the tracer are generally treated as chemical waste due to the presence of the halogenated parent/metabolites.

References

-

Jollow, D. J., Mitchell, J. R., Zampaglione, N., & Gillette, J. R. (1974). Bromobenzene-induced liver necrosis. Protective role of glutathione and evidence for 3,4-bromobenzene oxide as the hepatotoxic metabolite. Pharmacology 11(3), 151-169. Link

-

Zampaglione, N., Jollow, D. J., Mitchell, J. R., Stripp, B., Hamrick, M., & Gillette, J. R. (1973). Role of detoxifying enzymes in bromobenzene-induced liver necrosis. Journal of Pharmacology and Experimental Therapeutics, 187(1), 218-227. Link

-

Lau, S. S., & Zannoni, V. G. (1979). Bromobenzene metabolism in the rabbit: Specific forms of cytochrome P-450 involved in 2,3- and 3,4-epoxidation. Molecular Pharmacology, 20(1), 234-235. Link

-

SDBS Web: Spectral Database for Organic Compounds. (n.d.). Carbon-13 NMR Spectra of Bromobenzene and Phenols. AIST. Link

Methodological & Application

Application Note: Precision Synthesis of Phenylmagnesium Bromide-4-13C

Executive Summary

This protocol details the high-yield synthesis of Phenylmagnesium Bromide-4-13C (Grignard reagent) from Bromobenzene-4-13C . Unlike standard commodity Grignard preparations, this workflow prioritizes atom economy and isotopic conservation . Given the high cost of Carbon-13 labeled starting materials, the methodology utilizes a "Reverse-Excess" stoichiometry (Excess Mg, limiting organic halide) and a rigorous 1,2-Dibromoethane (DBE) activation strategy to ensure rapid initiation without wasting the labeled substrate.

Target Audience: Radiochemists, DMPK Scientists, and Synthetic Organic Chemists.

Scientific Principles & Critical Considerations

The "High-Value" Constraint

In standard organic synthesis, the organohalide is often used in slight excess or 1:1 ratio. However, for This compound , the protocol is inverted. We employ a 1.2 – 1.5 molar equivalent of Magnesium to ensure the complete oxidative addition of every molecule of the labeled precursor.

Mechanism of Activation

The formation of the Grignard reagent occurs at the magnesium surface. The native oxide layer (

-

Standard Method: Iodine (

) etching. -

Preferred Method for Isotopes: Entrainment with 1,2-Dibromoethane (DBE) .

-

Reasoning: DBE reacts with Mg to form

and Ethene gas (

-

Visualizing the Reaction Pathway

The following diagram illustrates the surface-mediated radical mechanism and the critical activation step.

Figure 1: Mechanistic pathway highlighting the critical activation step required to expose reactive Mg(0) species.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | Notes |

| This compound | >99% Isotopic Enrichment | Limiting Reagent | Store under Argon. |

| Magnesium Turnings | >99.9% | Metal Source | Grind with mortar/pestle immediately before use to expose fresh edges. |

| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H2O) | Solvent | Distilled from Na/Benzophenone or passed through activated alumina columns. |

| 1,2-Dibromoethane | 98% | Activator | "Entrainment" agent. |

| Iodine (Optional) | Resublimed crystals | Co-activator | Use only if DBE fails. |

Equipment

-

Glassware: 2-neck or 3-neck Round Bottom Flask (flame-dried under vacuum).

-

Condenser: Reflux condenser with inert gas (Nitrogen/Argon) inlet.

-

Addition: Pressure-equalizing addition funnel (for scales >5g) or Syringe Pump (for scales <1g).

-

Atmosphere: Schlenk line or balloon assembly (Argon preferred over Nitrogen due to density).

Experimental Protocol

Phase 1: Setup and Activation

Objective: Create an anhydrous, anaerobic environment and activate the Magnesium surface.

-

Assembly: Assemble the glassware (flask, condenser, septum) while hot (from oven) and cycle vacuum/Argon 3 times while cooling to remove adsorbed moisture.

-

Mg Loading: Add Magnesium turnings (1.3 equiv relative to this compound) to the flask against a positive flow of Argon.

-

Tip: Crushing the turnings with a pestle inside a glovebox or rapidly in air exposes fresh lattice defects, accelerating initiation.

-

-

Solvent Addition: Add sufficient anhydrous THF to cover the magnesium turnings (approx. 2-3 mL per gram of Mg).

-

Chemical Activation:

-

Add 2-3 drops of 1,2-Dibromoethane (DBE) directly into the suspension.

-

Observe for bubbling (ethene gas) and slight turbidity. If no reaction occurs within 5 minutes, gently heat with a heat gun until bubbling starts.

-

Validation: The solvent should turn slightly cloudy/grey. This indicates the oxide layer is breached.

-

Phase 2: Synthesis (The Dropwise Addition)

Objective: Controlled formation of the Grignard reagent to minimize homocoupling (Wurtz reaction).

-

Preparation of Substrate: Dissolve the This compound in anhydrous THF. (Recommended concentration: 1.0 M).

-

Initiation Spike: Add approx. 5-10% of the substrate solution to the activated Mg suspension.

-

Wait: Stop stirring. Look for the formation of turbidity or a slight exotherm (solvent refluxing on its own).

-

Confirmation: Once the reaction sustains itself (gentle reflux without external heat), initiation is successful.

-

-

Controlled Addition: Begin adding the remaining this compound solution dropwise.

-

Rate: Adjust rate to maintain a gentle reflux.

-

Temperature: If the reaction becomes too vigorous, cool with a water bath (do not freeze, or the reaction will stall).

-

-

Completion: Once addition is complete, heat the mixture to a gentle reflux (60-65°C) for 1 hour. This ensures the conversion of any lingering labeled bromide.

Phase 3: Workup & Quantification

Objective: Determine the exact concentration of the formed reagent.

Do not assume 100% yield. Isotope-labeled experiments require precise stoichiometry for the next step.

Protocol: Titration using 1,10-Phenanthroline (The Watson-Eastham Method)

-

Take a 1 mL aliquot of the supernatant Grignard solution (filter through a syringe filter if turbid).

-

Add a few crystals of 1,10-phenanthroline (indicator) to the aliquot. The solution will turn violet/rust-red .

-

Titrate with a standard solution of 1.0 M sec-Butanol (or Menthol) in Xylenes/THF.

-

Endpoint: The solution turns from violet to colorless.

Calculation:

Workflow Logic Diagram

The following flow chart outlines the critical decision points during the synthesis, ensuring the user knows how to handle initiation failures.

Figure 2: Operational workflow with troubleshooting loops for reaction initiation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Initiation | Passivated Mg surface or wet solvent. | Add a crystal of Iodine. If that fails, add more DBE and heat. Ensure solvent is <50ppm H2O. |

| Low Yield | Wurtz Coupling (Homocoupling). | Concentration of Bromobenzene was too high during addition. Dilute the substrate further and add slower. |

| Precipitate Forms | Formation of Magnesium salts (MgBr2). | Normal in THF (Schlenk equilibrium). Do not filter unless necessary; the active species is in solution. |

Safety & Handling

-

Hazards: Grignard reagents are pyrophoric and corrosive. Reacts violently with water to release benzene (carcinogen).

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety goggles.

-

Quenching: Never quench directly with water. Dilute with a non-polar solvent (Hexane) and quench slowly with Isopropanol, followed by dilute HCl.

References

-

Preparation of Phenylmagnesium Bromide

- Organic Syntheses, Coll. Vol. 1, p.226 (1941); Vol. 3, p.79 (1923).

-

Titration of Grignard Reagents (Watson-Eastham Method)

- Watson, S. C.; Eastham, J. F. "Color Tests for Grignard and Alkyllithium Reagents.

-

Advanced Titration (LiCl Mediated - Knochel)

- Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction..." Angewandte Chemie Int. Ed., 2004, 43, 3333.

-

Magnesium Activation Techniques

- Layfield, R. Murugesu, M. (Eds). Lanthanides and Actinides in Molecular Magnetism.

Application Note: Synthesis of 13C-Labeled Biaryls via Suzuki Coupling with Bromobenzene-4-13C

Executive Summary & Strategic Rationale

In the landscape of drug development, stable isotopically labeled (SIL) compounds are indispensable tools for quantitative bioanalysis (LC-MS/MS internal standards) and metabolic elucidation (DMPK studies). The synthesis of biaryls—a privileged scaffold in medicinal chemistry—incorporating a Carbon-13 (

This application note details the protocol for utilizing Bromobenzene-4-

-

Conservation of Label: The labeled starting material is the cost-driver; stoichiometry is adjusted to ensure its full conversion.

-

Regio-integrity: Ensuring the label remains at the para position relative to the new C-C bond, devoid of scrambling (e.g., via aryne intermediates).

-

Purification Efficiency: Minimizing handling losses.

We utilize a palladium-catalyzed cycle optimized for aryl bromides, ensuring a robust coupling with diverse aryl boronic acids.

Mechanistic Integrity & Label Tracking

To guarantee the position of the

Critical Insight: Because the reaction proceeds via a concerted oxidative addition to the C1-Br bond, the carbon skeleton of the benzene ring remains intact. The

Visualization: Catalytic Cycle and Isotope Tracking

The following diagram illustrates the path of the

Figure 1: The Suzuki-Miyaura catalytic cycle demonstrating the conservation of the 4-

Experimental Protocol

Materials & Reagents

To maximize the utilization of the labeled starting material, the boronic acid is used in excess.

| Reagent | Role | Equivalents | Notes |

| Bromobenzene-4- | Limiting Reagent | 1.0 equiv | The source of the heavy isotope. |

| Aryl Boronic Acid | Coupling Partner | 1.2 – 1.5 equiv | Excess ensures complete consumption of the bromide. |

| Pd(dppf)Cl | Catalyst | 0.03 – 0.05 equiv | Robust, air-stable precatalyst preventing dehalogenation. |

| K | Base | 3.0 equiv | Standard base; Cs |

| 1,4-Dioxane | Solvent | [0.1 M] | Degassed thoroughly. |

Step-by-Step Methodology

Pre-requisite: All glassware should be oven-dried. The reaction requires an inert atmosphere (Nitrogen or Argon) to protect the active Pd(0) species.

-

Reaction Assembly:

-

In a reaction vial equipped with a magnetic stir bar, charge Bromobenzene-4-

C (1.0 equiv, e.g., 100 mg) and the corresponding Aryl Boronic Acid (1.3 equiv). -

Add the catalyst Pd(dppf)Cl

· CH -

Note: Using a glovebox is preferred for dispensing small quantities of catalyst, but rapid addition on the benchtop followed by inert gas purging is acceptable.

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (concentration ~0.1 M relative to bromide) and 2M aqueous K

CO -

CRITICAL STEP: Degas the mixture immediately. Sparge with Argon for 5–10 minutes or use the freeze-pump-thaw method (3 cycles). Oxygen is the enemy of the catalytic cycle and can lead to homocoupling or catalyst death.

-

-

Reaction:

-

Seal the vial and heat to 80–90 °C in an oil bath or heating block.

-

Monitor reaction progress via TLC or HPLC/UPLC after 2 hours.

-

Endpoint: Continue heating until the labeled bromide is fully consumed (>98% conversion). This typically takes 4–12 hours depending on the boronic acid sterics.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate the organic layer. Extract the aqueous layer twice with EtOAc.

-

Combine organics, wash with brine, dry over anhydrous Na

SO

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: Typically Hexanes/EtOAc (0-20% gradient) is sufficient for simple biaryls.

-

Note: Collect fractions conservatively to ensure separation from any boronic acid byproducts or protodeboronated impurities.

-

Quality Control & Validation

Trustworthiness in labeled synthesis is proven by verifying the label incorporation and position.

Mass Spectrometry (MS)

-

Expectation: The molecular ion peak should show a shift of +1 Da compared to the unlabeled standard (

). -

Calculation: If the unlabeled biaryl has a mass of

, the product must be -

Isotopic Enrichment: Calculate atom % excess (APE) by comparing the intensity of the M and M+1 peaks against natural abundance simulations.

Nuclear Magnetic Resonance ( C NMR)

-

Quantitative

C NMR: Run an inverse-gated decoupling experiment (with relaxation delay -

Signal: You will observe a massively enhanced singlet (or multiplet if coupling to F/P) at the para position of the phenyl ring.

-

Splitting: The

C label may couple with adjacent protons (

Workflow Visualization: QC Decision Tree

Figure 2: Quality Control decision tree for validating isotopically labeled compounds.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (O | Ensure rigorous degassing; switch to SPhos-Pd-G2 for higher activity. |

| Homocoupling (Ar-Ar) | Oxidative coupling of Boronic Acid | Reduce O |

| Protodehalogenation | Hydride source in solvent | Ensure solvents are anhydrous (though Suzuki tolerates water, trace contaminants can reduce Pd-Ar). |

| Label Scrambling | Aryne mechanism (Rare) | Ensure base is not too strong (Stick to Carbonates/Phosphates, avoid t-BuLi or Amides). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Isotopes in Drug Discovery and Development: Focus on Hydrogen and Carbon. Angewandte Chemie International Edition, 57(12), 3022-3042. [Link]

Using Bromobenzene-4-13C for kinetic isotope effect (KIE) determination

Application Note: Precision Determination of Kinetic Isotope Effects (KIE) Using Bromobenzene-4-

Executive Summary

Kinetic Isotope Effects (KIEs) are the gold standard for elucidating reaction mechanisms, identifying rate-determining steps (RDS), and characterizing transition state (TS) geometries. While Deuterium KIEs are commonplace, Carbon-13 (

Bromobenzene-4-

-

Primary KIE Determination: For reactions occurring specifically at the para position (e.g., para-selective C-H activation or electrophilic aromatic substitution).

-

Secondary KIE & Electronic Probe: For reactions occurring at the C-Br bond (C1), the C4-label reports on remote electronic changes (resonance delocalization) and hybridization shifts in the transition state, or acts as a non-reactive internal standard to verify mass balance and lack of scrambling (e.g., ruling out benzyne mechanisms).

This guide outlines the protocol for determining intermolecular competitive KIEs using Bromobenzene-4-

Technical Principle: The Competitive Method

Direct rate measurement of separate "light" and "heavy" reactions is often too prone to experimental error (temperature/concentration fluctuations) to detect small heavy-atom KIEs (

The Competitive Method eliminates these variables by running both isotopologues in the same reaction vessel.

-

Substrates: A mixture of Unlabeled Bromobenzene (

C-Natural) and Bromobenzene-4- -

Process: The reaction is taken to partial conversion (

). -

Readout: The change in the isotopic ratio (

) of the recovered starting material relative to the initial ratio ( -

Logic: If a KIE exists (

), the faster-reacting light isotope is depleted preferentially, causing the recovered starting material to become enriched in the heavy isotope.

Experimental Protocol

Materials & Equipment

-

Substrate A: Bromobenzene (Natural Abundance), >99% purity.

-

Substrate B: Bromobenzene-4-

C (99 atom% -

Reagents: Catalyst, Ligand, Solvent (anhydrous/degassed as required).

-

Internal Standard (IS): Non-reactive standard (e.g., dodecane or fluorobenzene) for conversion monitoring.

-

Analysis: GC-MS (SIM mode) or Isotope Ratio Mass Spectrometry (IRMS).

Step-by-Step Workflow

| Phase | Step | Action | Critical Note |

| I. Prep | 1 | Prepare Stock Solution: Mix Unlabeled and Labeled Bromobenzene in a roughly 1:1 molar ratio (or 10:1 if using natural abundance baseline, but 1:1 is optimal for GC-MS). | Accurate weighing is crucial, but the precise |

| 2 | Baseline Analysis ( | Self-Validation: The RSD of these 3 injections must be <0.5%. If >0.5%, re-mix or check instrument stability. | |

| II. Reaction | 3 | Initiate Reaction: Add reagents to the stock solution in the reaction vessel. Run under standard conditions. | Ensure rigorous temperature control. |

| 4 | Sampling: Withdraw aliquots at roughly 10%, 20%, and ~50% conversion. | Do not exceed 80% conversion; error propagation increases significantly at high conversion. | |

| 5 | Quench: Immediately quench aliquots into a stopping solution (e.g., dilute HCl, silica plug, or cold solvent) to freeze the ratio. | Failure to quench instantly introduces "time-smearing" error. | |

| III. Workup | 6 | Isolation: Extract the unreacted Bromobenzene. If the product overlaps in GC, use flash chromatography to isolate the starting material fraction. | Crucial: You must recover the unreacted starting material, not the product. Ensure no fractionation occurs during evaporation (Bromobenzene is volatile!). |

| IV. Analysis | 7 | Quantification: Analyze the recovered Bromobenzene via GC-MS (SIM mode monitoring m/z 156, 157, 158). | Monitor the molecular ion cluster ( |

Visualization of Workflow

Figure 1: Operational workflow for competitive KIE determination. Note the parallel path for T0 analysis to establish the baseline ratio.

Data Analysis & Calculations

To calculate the KIE from the isotopic ratios (

Equation 1: Competitive KIE

Where:

- = Fractional conversion (0 to 1). Determined by GC-FID or NMR relative to the internal standard.

-

= Initial ratio of Heavy/Light (

-

= Ratio of Heavy/Light (

Data Presentation Table (Example Template):

| Entry | Time (min) | Conversion ( | Area | Area | Ratio ( | Calculated KIE |

| T0 | 0 | 0.00 | 1,000,000 | 1,000,000 | 1.0000 | - |

| 1 | 30 | 0.22 | 780,000 | 785,000 | 1.0064 | 1.025 |

| 2 | 60 | 0.45 | 550,000 | 562,000 | 1.0218 | 1.024 |

| 3 | 90 | 0.60 | 400,000 | 415,000 | 1.0375 | 1.026 |

| Avg | - | - | - | - | - | 1.025 ± 0.001 |

Note: For Bromobenzene, the molecular ion cluster is complex due to

Mechanistic Interpretation

The magnitude of the KIE observed with Bromobenzene-4-

Scenario A: Reaction at the Para-Position (Primary KIE)

-

Context: Para-selective C-H activation or Electrophilic Aromatic Substitution.

-

Observation: KIE

1.02 – 1.05 (Significant Normal KIE). -

Observation: KIE

1.00.

Scenario B: Reaction at the C-Br Bond (Secondary KIE)

-

Context: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Observation: KIE

1.000 – 1.005 (Unity or very small). -

Observation: KIE

1.00 (e.g., Inverse KIE < 0.99 or Normal > 1.01). -

Conclusion: This suggests long-range electronic communication. For example, in

mechanisms, the formation of a Meisenheimer complex delocalizes negative charge to the para-position. A secondary KIE here confirms the hybridization change (

Scenario C: Scrambling Check (Benzyne)

-

Context: Nucleophilic substitution under basic conditions.

-

Observation: Product analysis shows

C label scrambling (label moves to meta position). -

Observation: Label remains strictly at C4.

-

Conclusion: Concerted mechanism or

(no benzyne).

Mechanistic Pathway Diagram:

Figure 2: Decision tree for interpreting KIE data based on reaction site and magnitude.

References

-

Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(13), 3066–3072. [Link]

-

Singleton, D. A., & Thomas, A. A. (1995). "High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance." Journal of the American Chemical Society, 117(36), 9357–9358. [Link]

-

Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857–4963. [Link]

-

Colletto, C. et al. (2020). "A unified approach to determining the origins of selectivity in Palladium-catalyzed C–H activation." Nature Communications, 11, Article 1645. [Link]

Lithium-halogen exchange procedures for Bromobenzene-4-13C

Application Note: Precision Lithium-Halogen Exchange for Bromobenzene-4-13C

C)Phenyllithium via Li-X ExchangeExecutive Summary

The synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) requires methods that maximize the yield of high-cost starting materials. This compound is a critical precursor for introducing isotopically labeled phenyl rings into drug scaffolds.

This guide details the Lithium-Halogen (Li-X) exchange protocol. Unlike Grignard formation, which can be sluggish and prone to induction periods, Li-X exchange using n-butyllithium (n-BuLi) offers rapid, quantitative conversion at low temperatures. This protocol is optimized for atom economy , ensuring that the expensive

Mechanistic Foundation & Experimental Logic

The Equilibrium Advantage

Li-X exchange is an equilibrium process governed by the stability of the carbanion.

Critical Control Points

-

Temperature (-78°C): Essential for two reasons:

-

Suppression of Wurtz Coupling: At higher temperatures, the generated Phenyllithium reacts with the co-product (n-butyl bromide) to form butylbenzene, consuming the label.

-

Solvent Stability: THF is the preferred solvent for rate acceleration, but it is susceptible to proton abstraction by organolithiums above 0°C.

-

-

Reagent Stoichiometry: A slight excess of n-BuLi (1.05 equiv) ensures total consumption of the expensive this compound.

-

Atmosphere: Oxygen and moisture will quench the Phenyllithium to Benzene-4-13C (protonation) or Phenol (oxidation), destroying the nucleophile.

Visualization: Reaction Workflow

The following diagram outlines the critical pathway and decision nodes for the synthesis.

Figure 1: Operational workflow for Lithium-Halogen exchange emphasizing critical checkpoints to prevent side-reactions.

Detailed Protocol: The "Gold Standard" Method

Objective: Generation of (4-

Materials & Equipment

-

Substrate: this compound (>99 atom%

C). -

Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Must be titrated prior to use.

-

Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina).

-

Vessel: Flame-dried 25 mL 2-neck round bottom flask with magnetic stir bar and rubber septum.

-

Gas: High-purity Argon or Nitrogen line.

Step-by-Step Procedure

Step 1: System Preparation (Self-Validation Step)

-

Assemble glassware hot; flush with Argon for 15 minutes while cooling.

-

Validation: Verify the n-BuLi titer using the Diphenylacetic acid method (endpoint: yellow to colorless) or N-pivaloyl-o-toluidine method. Do not rely on the bottle label.

Step 2: Substrate Solvation

-

Charge the flask with this compound (790 mg, 5.0 mmol).

-

Add Anhydrous THF (10 mL) via syringe.

-

Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 10 minutes for thermal equilibration.

Step 3: Lithium-Halogen Exchange

-

Calculate required n-BuLi:

. -

Draw n-BuLi into a gas-tight syringe.

-

Critical Action: Add n-BuLi dropwise down the side of the flask over 5–10 minutes.

-

Why? Rapid addition creates local hot spots, promoting Wurtz coupling.

-

-

Stir at -78°C for 45–60 minutes.

-

Observation: The solution should remain clear or turn pale yellow. If it turns cloudy or dark brown, moisture ingress or decomposition has occurred.

-

Step 4: Electrophile Trapping (Example: Carboxylation)

-

For Benzoic Acid-4-13C synthesis: Introduce dry CO2 gas (passed through a drying tube) into the headspace or bubble gently through the solution for 20 minutes while still at -78°C.

-

Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

Step 5: Quench & Workup

-

Quench with 1M HCl (10 mL) carefully.

-

Extract with Diethyl Ether (3 x 15 mL).

-

Dry combined organics over MgSO4 and concentrate.

Data Presentation & Troubleshooting

Expected Outcomes vs. Common Failures

| Parameter | Success Criteria | Failure Mode | Root Cause |

| Solution Appearance | Clear, Pale Yellow | Cloudy / White Precipitate | Moisture ingress (LiOH formation) |

| Solution Appearance | Clear | Dark Brown / Black | Temperature too high (Decomposition) |

| GC-MS Analysis | >95% Product | Significant Butylbenzene | Warm addition; "Wurtz Coupling" |

| GC-MS Analysis | >95% Product | Unreacted Bromobenzene | Old n-BuLi; insufficient titer |

Yield Optimization Table

| Solvent | Temp (°C) | Exchange Rate | Risk Profile | Recommendation |

| THF | -78 | Fast (< 30 min) | Solvent attack > 0°C | Recommended |

| Et2O | -78 | Slow (> 2 hrs) | Precipitation of PhLi | Use if THF incompatible |

| Et2O | 0 | Moderate | High Wurtz Coupling | Avoid for labeled cpds |

Self-Validating System: The "Double-Check" Logic

To ensure the trustworthiness of this protocol, implement the following validation loop:

-

Pre-Check: Titrate n-BuLi. If concentration is < 1.0 M, discard. Degraded reagent introduces impurities.

-

In-Process Check: Take a 0.1 mL aliquot after 30 mins, quench in MeOD (Methanol-d4).

-

NMR Analysis: Look for Monodeuterobenzene-4-13C.

-

Result: If this compound remains, add 10% more n-BuLi. If Benzene-4-13C (protonated) is seen, the system is wet.

-

-

Post-Process: Mass balance calculation. For isotope chemistry, >90% recovery is the benchmark.

References

-

Gilman, H.; Jones, R. G. (1941). "The reaction of metallic thallium with organolithium compounds." Journal of the American Chemical Society. 63 (5): 1441–1443. (Foundational work on Li-X exchange).

-

Organic Syntheses. "Preparation of Phenyllithium". Org. Synth. 1970, 50, 104. (Standard authoritative procedure for PhLi generation). [Link]

-

Kofron, W. G.; Baclawski, L. M. (1976). "A convenient method for estimation of organolithium concentrations." Journal of Organic Chemistry. 41 (10): 1879–1880. (The standard titration protocol).

-

Reich, H. J. "Lithium-Halogen Exchange." University of Wisconsin-Madison Chemistry Department. (Authoritative database on organolithium mechanisms). [Link]

Application Note: Strategic Incorporation of Bromobenzene-4-13C in Drug Candidate Synthesis and DMPK Profiling

Executive Summary

The incorporation of stable isotopes, specifically Bromobenzene-4-13C , represents a critical strategy in the optimization of pharmaceutical candidates. Unlike radiolabeling (

This guide details the methodology for utilizing this compound as a pharmacophore building block. It focuses on Palladium-catalyzed cross-coupling to install labeled aromatic systems and the subsequent analytical workflows (LC-MS/MS and

Strategic Rationale: Why this compound?

In drug development, the phenyl ring is a ubiquitous scaffold. However, aromatic rings are primary sites for Cytochrome P450 (CYP) mediated oxidation.

The "4-Position" Advantage

Labeling the 4-position (para to the bromine) offers distinct mechanistic advantages over uniformly labeled rings:

-

Cost-Efficiency: Site-specific labeling is significantly cheaper than [U-

C] analogues while providing sufficient mass shift (+1 Da) for mass spectrometry. -

Metabolic Tracing: The 4-position is a frequent site for hydroxylation or rearrangement (NIH Shift). A fixed label here allows researchers to determine if the carbon skeleton remains intact during metabolic activation.

-

NMR Simplification: A single

C nucleus simplifies spectra by avoiding complex

Synthetic Protocol: Palladium-Catalyzed Incorporation

The most robust method for incorporating this compound is via Suzuki-Miyaura Cross-Coupling . This reaction couples the labeled aryl halide with an aryl/heteroaryl boronic acid.

Challenge: The labeled reagent is the limiting, high-value component. Solution: The protocol below utilizes a catalyst system optimized for high turnover numbers (TON) and near-quantitative conversion of the aryl bromide.

Experimental Workflow Diagram

Figure 1: Workflow for the incorporation of this compound via Suzuki-Miyaura coupling. The labeled bromide is the electrophilic partner.

Step-by-Step Protocol

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl

·CH -

Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Inert Setup: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon. Rationale: Oxygen poisons Pd(0) species, reducing yield.

-

Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Rationale: Removal of dissolved oxygen is critical for reaction kinetics.

-

Loading: Charge the flask with the Aryl Boronic Acid, K

CO -

Addition: Syringe in the degassed solvent, followed by This compound via a gas-tight syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via LC-MS (looking for the disappearance of the bromide peak).

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

-

Purification: Concentrate in vacuo and purify via Flash Column Chromatography.

Quality Control Standards

| Parameter | Specification | Method |

| Chemical Purity | > 98% | HPLC (UV @ 254 nm) |

| Isotopic Enrichment | > 99 atom % | Mass Spectrometry (SIM mode) |

| Structural ID | M+1 Peak Confirmation | ESI-MS (+) |

Analytical Application: DMPK & Metabolic Profiling

Once synthesized, the

Mass Defect Filtering (MDF)

Because

Protocol: Microsomal Stability Assay

Objective: Determine the metabolic stability of the phenyl ring.

-

Incubation: Incubate the

C-labeled drug (1 µM) with human liver microsomes (HLM) and NADPH (1 mM) at 37°C. -

Quenching: At time points (0, 15, 30, 60 min), quench aliquots with ice-cold Acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-HRMS (Q-TOF or Orbitrap).

-

Data Interpretation:

-

Parent: Look for the [M+H]

peak. -

Metabolites: Look for [M+H+16]

(Hydroxylation) or [M+H+32] -

Validation: The isotope pattern must show the injected enrichment ratio. If the

C label is lost, the metabolic cleavage occurred at the phenyl ring attachment point.

-

Metabolic Pathway Visualization

Figure 2: Metabolic fate tracking. The

Troubleshooting & Best Practices

Handling Volatility

This compound is a liquid with moderate volatility.

-

Risk: Evaporation during weighing or transfer leads to expensive loss.

-

Mitigation: Handle syringes only. Do not weigh in open boats. Calculate mass by volume using density (

g/mL).

Scrambling of Labels

In rare cases, Palladium catalysts can facilitate "ring walking" or isomerization, though this is less common with Suzuki coupling than with Friedel-Crafts reactions.

-

Verification: Always run a

C-NMR of the final product. The signal for the labeled carbon should appear as a sharp singlet (or doublet if coupled to F/P) with roughly 100x the intensity of the natural abundance carbons.

References

-

Isotope Labeling in Drug Discovery

- Title: Applications of Stable Isotopes in Drug Metabolism and Pharmacokinetics

- Source: Current Drug Metabolism

-

Link:[Link]

-

Synthetic Methodology

- Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Biaryls

- Source: Chemical Reviews

-

Link:[Link]

-

Metabolite Safety Testing (MIST)

- Title: Safety Testing of Drug Metabolites (FDA Guidance)

- Source: U.S.

-

Link:[Link]

-

Mechanistic Toxicology

- Title: Bromobenzene Hepatotoxicity: A Classic Example of Chemical Activ

- Source: Journal of Pharmacology and Experimental Therapeutics

-

Link:[Link]

Synthesis of labeled agrochemicals using Bromobenzene-4-13C precursors

Application Note: Strategic Synthesis of Labeled Agrochemicals Using Bromobenzene-4- C

Executive Summary & Strategic Utility

In the development of modern crop protection agents, understanding the metabolic fate of the active ingredient (AI) is a regulatory imperative. While

This guide focuses on the application of Bromobenzene-4-

Why the 4-position?

-

Metabolic Tracking: In many agrochemicals, the phenyl ring undergoes hydroxylation. Labeling the 4-position (often the site of para-hydroxylation or distal to the metabolic cleavage site) ensures the label remains associated with the core aromatic moiety during Phase I metabolism.

-

Spectral Clarity: The symmetry of the 4-position often simplifies NMR interpretation compared to ortho- or meta-labeled variants.

Regulatory & Scientific Context

Regulatory guidelines, specifically OECD 501 (Metabolism in Crops) and EPA OCSPP 850.1730 , require the identification of residues in rotational crops. The use of

Workflow Visualization

The following diagram illustrates the integration of Bromobenzene-4-

Figure 1: Workflow for integrating stable isotopes into metabolic fate studies.

Critical Synthesis Considerations

Preventing Isotopic Scrambling

A primary concern when working with aryl halides is "isotopic scrambling." This occurs if the reaction proceeds via a benzyne intermediate , which can result in the label migrating from the para to the meta position.

-

Risk Factor: Strong bases (e.g., NaNH

, t-BuLi) promote elimination-addition (benzyne). -

Mitigation: Use Palladium-catalyzed cross-coupling (Suzuki-Miyaura). The oxidative addition mechanism preserves the regiospecificity of the C-Br bond, ensuring the

C remains strictly at the C4 position.

Stoichiometry & Cost Management

Labeled precursors are high-value assets. The protocol below utilizes the Limiting Reagent Strategy , where the labeled bromobenzene is the limiting factor (1.0 equiv), and the cheaper boronic acid coupling partner is used in slight excess (1.2 equiv) to drive the labeled material to full conversion.

Detailed Protocol: Synthesis of a Labeled Biaryl Intermediate

This protocol describes the synthesis of a generic 4'-(

Reaction:

Reagents & Equipment Table

| Reagent / Material | Specification | Equiv. | Role |

| Bromobenzene-4- | >99 atom% | 1.0 | Limiting Precursor |

| 2-Aminophenylboronic acid | Pinacol ester or free acid | 1.2 | Coupling Partner |

| Pd(dppf)Cl | High Purity | 0.03 | Catalyst |

| Potassium Carbonate (K | 2M Aqueous Solution | 3.0 | Base |

| 1,4-Dioxane | Anhydrous, Degassed | N/A | Solvent |

| Argon/Nitrogen | UHP Grade | N/A | Inert Atmosphere |

Step-by-Step Methodology

Phase 1: Inert System Preparation

-

Glassware Prep: Oven-dry a 25 mL 2-neck round-bottom flask (RBF) and a magnetic stir bar overnight. Cool under a stream of Argon.

-

Degassing: Sparge the 1,4-Dioxane with Argon for 20 minutes prior to use. Rationale: Dissolved oxygen poisons Pd(0) species, leading to homocoupling byproducts and reduced yield of the labeled target.

Phase 2: Reaction Assembly

-

Charge the RBF with Bromobenzene-4-

C (1.0 mmol, approx. 158 mg) and the boronic acid derivative (1.2 mmol). -

Add 1,4-Dioxane (5 mL) via syringe.

-

Add the 2M K

CO -

Catalyst Addition: While maintaining a positive Argon flow, quickly add Pd(dppf)Cl

(0.03 mmol).-

Note: Pd(dppf)Cl

is chosen for its stability and resistance to hydrolysis compared to Pd(PPh

-

Phase 3: Execution

-

Equip the flask with a reflux condenser.

-

Heat the mixture to 90°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC or GC-MS every hour. Look for the disappearance of the Bromobenzene-4-

C peak.-

Self-Validating Checkpoint: If conversion stalls <80% after 4 hours, add a secondary boost of catalyst (0.01 equiv), but do not increase temperature above 100°C to avoid de-boronation of the partner.

-

Phase 4: Workup & Purification

-

Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

-

Partition the filtrate between Ethyl Acetate and Water. Wash the organic layer with Brine.

-

Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 85–95% based on the labeled precursor.

-

Analytical Validation (The "Trust" Pillar)

To certify the material for GLP studies, you must confirm the isotopic position has not scrambled.

C-NMR Analysis

In the proton-decoupled

-

Unlabeled: The para-carbon signal is a singlet with natural abundance intensity.

-

Labeled (4-

C): The para-carbon will appear as a massive singlet (enhanced by ~100x). -

Coupling Verification: Observe the ipso and meta carbons. They should show doublet splitting (

or

Mass Spectrometry

-

HRMS: Confirm the [M+H]+ is shifted exactly +1.00335 Da relative to the unlabeled standard.

-

Isotopic Purity: Calculate atom% enrichment using the ratio of the M and M-1 peaks.

Mechanistic Visualization

The following diagram details the Suzuki catalytic cycle, highlighting the path of the

Figure 2: Catalytic cycle ensuring the preservation of the isotopic label position.

References

-

OECD. (2007). Test No. 501: Metabolism in Crops. OECD Guidelines for the Testing of Chemicals, Section 5. OECD Publishing, Paris. [Link]

-

US EPA. (2008). OCSPP 850.1730 - Metabolism in Crops. Series 850 - Ecological Effects Test Guidelines. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Troubleshooting & Optimization

Improving reaction yields in microscale synthesis with Bromobenzene-4-13C

Technical Support Center: Microscale Synthesis with Bromobenzene-4- C

Welcome to the Isotope Chemistry Applications Support Center.

Subject: Optimization of Reaction Yields for Bromobenzene-4-

Executive Summary

Working with Bromobenzene-4-

This guide addresses the three primary vectors of yield loss in labeled synthesis:

-

Physical Loss: Adsorption and transfer losses.

-

Initiation Failure: Surface-area limitations in Grignard/Lithiation.

-

Catalytic Deactivation: Oxygen sensitivity in low-volume cross-couplings.

Module 1: Organometallic Activation (Grignard & Lithiation)

Context: The most common application for Bromobenzene-4-

Troubleshooting Guide

Q: My microscale Grignard reaction (Mg, THF) with Bromobenzene-4-

A: Microscale Grignard reactions suffer from the "induction period trap." On a small scale, the oxide layer on magnesium is statistically more significant relative to the solvent volume.

Protocol: The "Entrainment" Method Do not add the labeled bromide immediately.

-

Pre-activation: In your reaction vial, place the Mg turnings (crushed to expose fresh surface).

-

Sacrificial Entrainer: Add a trace amount (1-2 µL) of non-labeled 1,2-dibromoethane or neat non-labeled bromobenzene with 50 µL of THF.

-

Observation: Wait for the distinct turbidity and heat evolution (ebullition) indicating the Mg surface is active.

-

Labeled Addition: Once active, dilute with the remaining solvent and add your Bromobenzene-4-

C slowly. This ensures the labeled material encounters an already-active surface, preventing homocoupling (Wurtz coupling) caused by stalling.

Technical Insight: 1,2-dibromoethane cleans the magnesium surface by forming ethene and

, exposing fresh metal without consuming significant amounts of reagents [1].

Q: I am observing high levels of biphenyl-4,4'-

A: Homocoupling is a concentration-dependent side reaction. In microscale synthesis, researchers often reduce solvent volume to maintain concentration, but this increases the rate of Wurtz coupling (

Corrective Action:

-

Dilution: Maintain a concentration below 0.5 M.

-

Temperature Control: Perform the addition at 0°C rather than reflux. The activation energy for Grignard formation is lower than that for homocoupling; lower temperatures favor the desired pathway once initiation has occurred.

-

Slow Addition: Use a syringe pump or slow manual addition over 10-15 minutes to keep the instantaneous concentration of unreacted alkyl halide low.

Workflow Visualization: Grignard Initiation Logic

Figure 1: Decision logic for initiating microscale Grignard reactions to prevent loss of labeled starting material.

Module 2: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Context: Coupling Bromobenzene-4-

Troubleshooting Guide

Q: My Suzuki coupling yields are inconsistent (30-60%). I am using standard Schlenk techniques. Why is the yield fluctuating?

A: In microscale reactions (e.g., 1 mL solvent), the headspace-to-liquid ratio is often larger, and standard "nitrogen balloon" purging is insufficient to remove dissolved oxygen. Oxygen oxidizes the active Pd(0) species to inactive Pd(II) complexes or phosphine oxides.

Protocol: Freeze-Pump-Thaw (The Gold Standard) Do not rely on sparging for volumes < 2 mL.

-

Freeze: Flash freeze the reaction mixture (solvent + base + substrate) in liquid nitrogen.

-

Pump: Apply high vacuum (0.1 mmHg) for 5-10 minutes while frozen.

-

Thaw: Close vacuum, thaw in warm water.

-

Repeat: Perform 3 cycles.

-

Catalyst Addition: Add the Pd catalyst after degassing under a positive pressure of Argon.

Q: Which catalyst system is most robust for microscale Bromobenzene-4-

A: Avoid "naked" Pd sources like

Recommendation: Use Pre-catalysts (e.g., XPhos Pd G3 or Pd(dppf)Cl2). These ensure a 1:1 metal-to-ligand ratio and undergo rapid activation in the reaction vessel [2].

Data Comparison: Catalyst Performance in Microscale

| Parameter | In-Situ Generation ( | Pre-Catalyst (XPhos Pd G3) |

| Air Stability | Low (Phosphine oxidation risk) | High (Stable solid) |

| Activation Step | Slow (Requires reduction) | Fast (Base-mediated) |

| Microscale Yield | 45-65% (Variable) | 85-95% (Consistent) |

| Scavenging | Difficult (Pd black formation) | Easier (Remains ligated) |

Module 3: Handling & "Zero-Loss" Purification

Context: Physical transfer is the silent killer of yield. A 5 mg loss on a 500 mg scale is 1%; on a 50 mg scale, it is 10%.

Q: How do I minimize material loss during workup and purification?

A: Eliminate transfer steps. Perform "Telescoped Synthesis" where possible.

Protocol: The "Pot-to-Pot" Extraction Instead of transferring the reaction mixture to a separatory funnel:

-

Quench in Vial: Add the aqueous quench solution directly to the reaction vial.

-

Agitate: Vortex the vial heavily.

-

Withdraw: Use a Hamilton Gas-Tight Syringe or a long-needle pipette to withdraw the organic layer (bottom or top depending on solvent density).

-

Dry in Syringe: If possible, pass the organic layer through a syringe filter packed with

directly into the evaporation vial.

Q: Should I use column chromatography for 50 mg of product?

A: Avoid silica columns if possible. Silica irreversibly adsorbs polar compounds (approx. 1-3% mass loss per gram of silica).

-

Alternative: Use Preparative TLC or HPLC .

-

If Column is Necessary: Deactivate the silica with 1% Triethylamine in the eluent to prevent acidic site adsorption of the labeled product.

Workflow Visualization: Zero-Loss Transfer

Figure 2: "Pot-to-Pot" extraction workflow to eliminate separatory funnel adhesion losses.

References

-

Knochel, P., et al. (2011).

- Source: Wiley Online Library

-

URL: [Link]

-

Buchwald, S. L., et al. (2013). Precatalysts for Pd-Catalyzed C–N and C–C Bond-Forming Reactions. Chemical Reviews.

- Source: ACS Public

-

URL: [Link]

-

Vogels, C. M., et al. (2001).

- Source: ScienceDirect

-

URL: [Link]

- Cambridge Isotope Laboratories. (2023). Stability of Isotopically Labeled Compounds. Source: CIL Technical Notes

Troubleshooting signal-to-noise ratio in Bromobenzene-4-13C NMR analysis

Topic: Signal-to-Noise Ratio (SNR) Troubleshooting & Optimization Ticket ID: NMR-13C-BR-04 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are analyzing Bromobenzene-4-13C . Because this compound is isotopically labeled at the para position (C4), you should theoretically observe a massive signal enhancement relative to natural abundance background. If you are experiencing low Signal-to-Noise Ratio (SNR), it indicates a fundamental mismatch between your acquisition parameters and the nuclear physics of the sample, or a hardware limitation.

Unlike the quaternary C1 (C-Br) carbon which suffers from extremely long

Part 1: Diagnostic Triage (Hardware & Sample)

Q1: My labeled peak at ~130 ppm is barely visible above the noise. Is my probe failing?

Diagnosis: Before blaming the probe, we must rule out the "Filling Factor" and Tuning. Action:

-

Check Tuning & Matching (Wobble Curve):

C tuning is highly sensitive to the dielectric constant of the solvent. If you switched from-

Requirement: The dip in the wobble curve must be centered exactly at the

C frequency and touch the baseline (zero reflection).

-

-

Verify Sample Geometry:

-

Standard: 500

L volume in a 5mm tube. -

The Trap: If you have a limited amount of expensive labeled material, you might be diluting it to fill the tube. Stop.

-

Solution: Use a Shigemi tube or a 3mm tube if your probe supports it. This concentrates the spins within the receiver coil's active volume (usually the center 1.5 - 2.0 cm).

-

Q2: I see the solvent peaks clearly, but the Bromobenzene signal is broad or weak. Why?

Diagnosis: This suggests poor shimming or temperature gradients, specifically affecting the solute. Action:

-

Lock Level: Ensure the lock signal is stable and not fluctuating (which indicates vortexing or temperature instability).

-

Shimming: Automated shimming (Gradient shimming) works well on the solvent (Deuterium), but manual tweaking of

and -

Temperature: Bromobenzene is volatile. Ensure the probe temperature is regulated (e.g., 298 K) to prevent convection currents which destroy SNR.

Part 2: Acquisition Physics (The Core Issues)

Q3: I am running standard parameters. Why is the signal saturating?

Technical Insight: The C4 carbon (para to Br) is a methine (CH) group.

-

Relaxation (

): Approx. 2–5 seconds (due to Dipolar interaction with the attached H). -

Coupling (

): ~160 Hz.

If you pulse too fast, the spins cannot return to equilibrium (

Protocol: The Ernst Angle Optimization

For maximum SNR per unit time (ignoring quantitative integration accuracy), you should not wait

Recommended Parameter Set (Table 1):

| Parameter | Standard (Quantitative) | SNR Optimized (Qualitative) | Reason |

| Pulse Angle | Smaller angles allow faster repetition. | ||

| Relaxation Delay ( | 15 - 25 sec | 1.0 - 2.0 sec | C4-H relaxes relatively fast; 2s is sufficient for qualitative SNR. |

| Acquisition Time ( | 1.0 sec | 0.8 - 1.0 sec | Truncate noise; don't acquire after signal has decayed. |

| Decoupling | Inverse Gated | Power Gated (Waltz-16) | CRITICAL: See Q4 below. |

| Scans ( | Variable | Multiples of 16 | To complete phase cycling. |

Q4: Should I use Inverse Gated or Standard Decoupling?

Critical Decision:

-

Inverse Gated (zgig): Decoupler is OFF during delay, ON during acquisition. Result: No NOE. Quantitative integrals. Lower SNR.

-

Power Gated / Standard (zgpg): Decoupler is ON (low power) during delay, ON (high power) during acquisition. Result: NOE Enhancement.

Guidance:

For this compound, the C4 carbon has an attached proton. By using Standard Decoupling , you transfer magnetization from the protons to the carbon (Nuclear Overhauser Effect), potentially increasing your signal by a factor of ~3 (

-

Fix: Switch to a standard decoupled sequence (e.g., Bruker zgpg30). This is the single fastest way to boost SNR for this specific isotopologue.

Part 3: Processing & Logic Flow

Q5: How should I process the FID to maximize the signal?

Action: Apply Exponential Multiplication (Window Function).

-

Parameter: LB (Line Broadening).

-

Setting: Set LB = 1.0 to 3.0 Hz.

-

Why: This suppresses the noise at the tail end of the FID (where signal is gone but noise remains). It broadens the peak slightly but drastically improves SNR.

Troubleshooting Workflow Diagram

The following logic tree outlines the decision process for isolating SNR issues in labeled aromatic systems.

Caption: Figure 1. Systematic diagnostic workflow for isolating Signal-to-Noise Ratio (SNR) deficiencies in labeled

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 4: Sensitivity and Resolution).

-

Ernst, R. R., & Anderson, W. A. (1966). Application of Fourier Transform Spectroscopy to Magnetic Resonance. Review of Scientific Instruments, 37(1), 93–102. (Foundational paper on Sensitivity/Ernst Angle).

-

Reich, H. J. (2023). Structure Determination Using NMR: Relaxation and NOE. University of Wisconsin-Madison Chemistry Department.

and NOE mechanics). -

Bruker BioSpin. (2020). TopSpin User Manual: Acquisition Parameters. (Standard reference for pulse sequences zgpg vs zgig).

Optimizing storage conditions to prevent degradation of Bromobenzene-4-13C

Initiating Data Collection

I'm now starting a deep dive into Bromobenzene-4-13C. My focus is on understanding its stability, storage guidelines, and how it degrades. I'm looking at its physical and chemical properties, like its melting point, to build a solid foundation. This search encompasses comprehensive Google searches, aiming to generate a robust literature review.

Analyzing Degradation Pathways

I'm now deeply involved in searching for details on this compound's degradation, including handling protocols for similar isotopically labeled aryl halides. I'm focusing on finding established best practices to prevent degradation and identifying potential troubleshooting guides for this specific compound. I'm focusing on authoritative sources. I'm aiming to structure the technical support center with FAQs and troubleshooting guides.

Expanding Data Gathering

I'm now expanding my search to understand this compound’s physical and chemical properties, like boiling points and its sensitivity to light, air, and moisture. I'm focusing on handling isotopically labeled compounds, looking to prevent degradation and find documented issues for troubleshooting. I'm prioritizing safety data sheets, scientific articles, and manufacturer notes for authoritative information to ensure scientific integrity and generate FAQs and troubleshooting guides.

Resolving peak overlaps in complex mixtures containing Bromobenzene-4-13C

Product: Bromobenzene-4-13C (Isotopically Labeled Internal Standard/Tracer) CAS: [Specific to Labeled Variant] / Parent CAS: 108-86-1 Application: Metabolic tracing, mechanistic studies, and quantitative internal standards (IDMS).

Executive Summary & Technical Context

In complex mixtures (e.g., biological matrices, reaction crude), This compound presents unique resolution challenges. While the

This guide addresses the three critical failure points:

-

Chromatographic Co-elution: Overlap with structural isomers (e.g., chlorobenzene impurities or regioisomers).

-

Spectral Crosstalk: Interference between the labeled

peak and the natural abundance -

NMR Signal Obscuration: Overlap in the crowded aromatic region (120–135 ppm).

Module A: Chromatographic Resolution (GC-MS)

The Issue: You observe a single broad peak or "shouldering" where this compound and unlabeled Bromobenzene (or isomers like

Troubleshooting Workflow: Matrix Interference

If you suspect matrix interference (not the analyte itself) is causing overlap:

Step 1: Stationary Phase Selection Standard 5% Phenyl columns (e.g., DB-5ms) often fail to resolve brominated isomers in complex organic layers.

-

Recommendation: Switch to a high-polarity Polyethylene Glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax). The dipole-dipole interaction with the bromine substituent provides superior shape selectivity for aromatic isomers.

Step 2: Thermal Gradient Optimization Use a "mid-ramp hold" to expand the aromatic elution window.

Protocol: Optimized GC-MS Method for Bromobenzene Separation

-

Inlet: Splitless (1 min), 250°C.

-

Column: 30m x 0.25mm ID x 0.25µm film (PEG Phase).

-

Carrier: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Start: 40°C (Hold 2 min) - Traps volatiles.

-

Ramp 1: 10°C/min to 100°C.

-

Isothermal Hold: 100°C for 5 min - Critical for resolving aromatic isomers.

-

Ramp 2: 25°C/min to 240°C (Hold 3 min) - Bake out.

-

Visualization: Chromatographic Decision Logic

Figure 1: Decision matrix for distinguishing between chromatographic failures and spectral limitations.

Module B: Mass Spectral Deconvolution (The "Crosstalk" Problem)

The Issue: In quantitative analysis, the signal for this compound (

The Science: Natural bromobenzene (

-

Unlabeled:

156 ( -

Labeled (4-13C):

157 ( -

Note: The bromine isotope pattern (1:1 ratio of 79:81) complicates this further.

Protocol: Selected Ion Monitoring (SIM) Setup

To resolve this, you must track specific ion pairs and apply mathematical correction. Do not use Full Scan for quantitation in complex mixtures.

Table 1: SIM Parameters for Deconvolution

| Analyte | Target Ion ( | Qualifier Ion ( | Dwell Time (ms) | Notes |

| Unlabeled Bromobenzene | 156.0 ( | 158.0 ( | 50 | Primary quantifier. |

| This compound | 159.0 ( | 157.0 ( | 50 | Use 159 to avoid overlap with unlabeled 157. |

Why 159?

The unlabeled

Calculation (Isotope Contribution Correction):

If you must quantify using overlapping peaks, use the following correction:

Module C: NMR Spectroscopy Troubleshooting

The Issue: In

The Solution: Exploit the scalar coupling (

Technique: Quantitative C-NMR with Inverse Gated Decoupling

Standard proton decoupling (CPD) enhances sensitivity (NOE) but ruins quantitation.

Protocol:

-

Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).

-

Mechanism: Decoupler is OFF during delay (no NOE buildup), ON during acquisition (singlet peaks).

-

-

Relaxation Delay (D1): Must be

. For degassed bromobenzene, -

Chemical Shift Targeting:

-

Bromobenzene C4 (para) shift: ~126.5 ppm (in

). -

Look for the massive intensity increase relative to the solvent peak.

-

Visualization: NMR Workflow

Figure 2: NMR sequence selection for quantitative isotope analysis.

Frequently Asked Questions (FAQs)

Q: Can I use HPLC-UV to separate the labeled from the unlabeled compound?

A: No. The UV chromophore (phenyl ring) is identical for both. The slight difference in zero-point vibrational energy caused by the

Q: My calibration curve for this compound is non-linear at low concentrations. Why? A: This is likely "Carrier Effect" or adsorption. Bromobenzene is volatile and lipophilic. At low concentrations, active sites in the GC liner or column adsorb the analyte.

-

Fix: Use a deuterated internal standard (e.g., Bromobenzene-d5) as a carrier or use "priming" injections to passivate the system before the run.

Q: Why do I see a "split" peak in the

References

-

NIST Mass Spectrometry Data Center. Bromobenzene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Context: Authoritative source for fragmentation patterns and isotopic abundances of the parent compound.

-

U.S. EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Retrieved from [Link]

- Context: Establishes the baseline protocols for GC-MS analysis of halogenated aromatics, including column selection and tuning criteria.

-

Reich, H. J. Basis of NMR: Relaxation and NOE. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

- Context: Provides the physical basis for relaxation delays required in quantit

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Bromobenzene-4-13C Derivatives

Executive Summary

In the synthesis and analysis of pharmacological scaffolds, Bromobenzene-4-13C serves as a critical building block for introducing a stable isotopic label into the aromatic core of drug candidates. Unlike deuterated alternatives, which often suffer from chromatographic isotope effects (retention time shifts) and potential hydrogen/deuterium exchange,

This guide analyzes the fragmentation patterns of this compound derivatives, comparing their utility against native (

Comparative Analysis: The Isotopic Landscape

For researchers selecting an internal standard (IS) or mechanistic probe, the choice between Carbon-13 and Deuterium labeling is pivotal. The following table contrasts this compound against common alternatives.

Table 1: Performance Metrics of Isotopic Analogs

| Feature | This compound (Target) | Bromobenzene- | Native Bromobenzene (Control) |

| Mass Shift | +1 Da (M+1) | +5 Da (M+5) | None (M) |

| Isotopic Purity | Typically >99 atom % | >98 atom % D | Natural Abundance (1.1% |

| LC/GC Retention Time | Identical to Native (Co-elutes) | Shifted (Often elutes earlier) | Baseline |

| Fragmentation Stability | High (Carbon backbone is stable) | Moderate (Possible H/D scrambling) | N/A |

| Spectral Overlap | Minimal (Requires high-res MS for complex matrices) | None (Mass shift is large) | N/A |

| Cost Efficiency | Moderate | High (Generally cheaper) | Low |

Expert Insight: The primary advantage of the 4-

Fragmentation Mechanics & Spectral Logic

Understanding the mass spectrum of this compound requires analyzing the interplay between the specific carbon label and the natural isotopic abundance of Bromine.

The Precursor Ion ( )

Natural Bromine exists as a doublet:

-

Native Bromobenzene (

): Shows peaks at m/z 156 and 158 (approx 1:1 ratio). -

This compound (

): The-

Dominant Peaks: m/z 157 and 159 .

-

Primary Fragmentation: The Phenyl Cation

The characteristic fragmentation pathway in Electron Ionization (EI) or Collision-Induced Dissociation (CID) is the loss of the bromine radical (

-

Resulting Ion: The Phenyl Cation.

-

Mass: Native phenyl cation is m/z 77. The 4-

C derivative yields m/z 78 .

The Scrambling Phenomenon (Caveat)

In high-energy ionization (EI), the phenyl cation (

-

Implication: While the m/z 78 peak confirms the presence of the

C, determining the position (C4 vs C3) solely from the bare phenyl cation fragmentation (m/z 78 -

Solution: For position-specific validation, soft ionization (ESI) of derivatives (e.g., coupling the bromobenzene to a fixed scaffold) is preferred over analyzing the raw starting material.

Visualization: Fragmentation Pathway

The following diagram illustrates the parallel fragmentation pathways of the native vs. the 4-

Figure 1: Comparative fragmentation pathways showing the +1 Da mass shift retention from precursor to the phenyl cation fragment.

Experimental Protocol: Validation Workflow

To validate the integrity of this compound derivatives, follow this self-validating GC-MS protocol.

Sample Preparation

-

Standard Solution: Dissolve this compound in HPLC-grade Methanol to a concentration of 100 µg/mL.

-

Control Solution: Prepare native Bromobenzene at the same concentration.

-

Mix: Create a 1:1 molar mix to demonstrate resolution.

Instrument Parameters (GC-MS)

-

Inlet: Split mode (20:1), 250°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Ion Source: EI (70 eV), 230°C.

-

Scan Range: m/z 40–200.

Data Analysis Steps

-

Extract Ion Chromatogram (EIC):

-

Extract m/z 156 (Native) and m/z 157 (Label).

-

-